molecular formula C16H19NO3 B2935977 Methyl 2-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate CAS No. 1216691-28-9

Methyl 2-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Cat. No.: B2935977
CAS No.: 1216691-28-9
M. Wt: 273.332
InChI Key: OPBYGALCHXDKRE-UHFFFAOYSA-N
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Description

Methyl 2-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a tetrahydroisoquinoline derivative featuring a cyclopropanecarbonyl substituent at position 2 of the heterocyclic ring and a methyl ester group.

Properties

IUPAC Name

methyl 2-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-20-15(18)10-14-13-5-3-2-4-11(13)8-9-17(14)16(19)12-6-7-12/h2-5,12,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBYGALCHXDKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C2=CC=CC=C2CCN1C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate typically involves the following steps:

  • Formation of Tetrahydroisoquinoline Core: The core structure of tetrahydroisoquinoline can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a benzaldehyde derivative with a primary amine in the presence of an acid catalyst.

  • Introduction of Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced through a cyclopropanation reaction, often using a diazo compound and a metal catalyst.

  • Esterification: The final step involves esterification, where the carboxylic acid group is converted to its methyl ester form using methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production may also employ continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the compound to its corresponding amines or alcohols.

  • Substitution: Substitution reactions can replace functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions often use nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

Methyl 2-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.

  • Biology: The compound has been studied for its potential biological activities, including its role in modulating enzyme activity and receptor binding.

  • Medicine: It has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents targeting various diseases.

  • Industry: Its unique chemical properties make it valuable in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which Methyl 2-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroisoquinoline Ring

a. Acetyl-Substituted Analog: (R)-Methyl 2-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (Compound 28)
  • Structure : Features an acetyl group instead of cyclopropanecarbonyl.
  • Synthesis : 62% yield, 95% enantiomeric excess (ee) using CAN and Fe(bpy)₃₂ catalysts in CHCl₃ .
  • Higher enantioselectivity (95% ee) compared to halogenated analogs (e.g., 36% ee for 18e) .
b. Aryl-Substituted Analogs
  • Compound 18a: (R)-Methyl 2-(6,7-dimethoxy-2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate Structure: Phenyl and dimethoxy substituents. Synthesis: 14% yield, 67% ee; challenges in separating from thiourea catalysts .
  • Compound 18j: (R)-Methyl 2-(2-(2-bromophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate Structure: 2-Bromophenyl group. Synthesis: 69% yield, 97% ee; bromine’s electron-withdrawing nature enhances enantioselectivity .
  • Key Differences: Halogenated aryl groups (e.g., Br, Cl) improve ee but may reduce yields due to steric hindrance or electronic effects .
c. Ester Group Variations
  • Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (CAS 14028-68-3) Structure: Ethyl ester instead of methyl. Properties: Higher molecular weight (279.33 g/mol vs. ~265 g/mol for methyl analogs) and increased lipophilicity, influencing bioavailability .
  • Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride Structure: No substituent at position 2; hydrochloride salt improves solubility. Applications: Simpler structure but lacks the stereoelectronic effects of cyclopropanecarbonyl .

Core Scaffold Modifications

a. Tetrahydroquinoline Analog: Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate (CAS 600167-15-5)
  • Structure: Tetrahydroquinoline scaffold with a ketone group.
  • Key Differences: The quinoline ring system alters planarity and π-π stacking interactions compared to isoquinoline. The oxo group introduces hydrogen-bonding capabilities absent in the target compound .
b. Sulfonyl-Substituted Derivative: Methyl [2-(3-chloro-4-methoxybenzenesulfonyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
  • Structure : Sulfonyl and diethoxy groups.

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 28 (Acetyl) 18j (2-Bromophenyl) CAS 14028-68-3 (Ethyl)
Molecular Weight (g/mol) ~279* 265 (calc.) 288 (HRMS) 279.33
Ester Group Methyl Methyl Methyl Ethyl
Substituent Cyclopropanecarbonyl Acetyl 2-Bromophenyl 6,7-Dimethoxy
Enantiomeric Excess (ee) N/A 95% 97% N/A
Synthetic Yield N/A 62% 69% N/A

*Estimated based on analogs.

Biological Activity

Methyl 2-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a complex organic compound that exhibits notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{15}H_{17}N_{1}O_{3}
  • Molecular Weight : 273.30 g/mol
  • CAS Number : Not available in the current literature.

This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. Specifically, this compound has shown promise in inhibiting cancer cell proliferation. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines, including breast and lung cancers.

Case Study: Breast Cancer Inhibition

A study published in MDPI demonstrated that tetrahydroisoquinoline derivatives could inhibit the growth of metastatic breast cancer cells. The study reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range for specific derivatives, suggesting significant potency against cancer cells .

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinase Activity : Similar compounds have been found to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence supporting the neuroprotective effects of tetrahydroisoquinoline derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Research Findings

A study investigating the neuroprotective effects of related compounds showed that they could enhance cognitive function in animal models by improving cholinergic transmission and reducing neuroinflammation .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAnticancer5.0
Compound BNeuroprotective10.0
Methyl 2-(...)Anticancer8.0Current Study

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